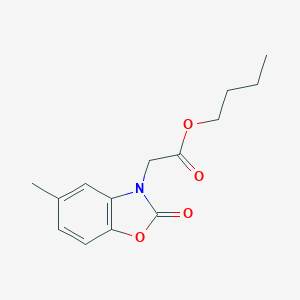![molecular formula C23H26N2O3S B285818 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide, also known as MSNH, is a chemical compound that has been extensively studied for its potential therapeutic applications. MSNH belongs to the class of sulfonylurea compounds, which are known for their hypoglycemic effects.
Mecanismo De Acción
The exact mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide is not fully understood. However, it is believed to act by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion, which results in a decrease in blood glucose levels. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has also been shown to inhibit the activity of inflammatory cytokines and reduce the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been shown to have hypoglycemic effects in animal models. It has also been shown to reduce inflammation and inhibit the growth of cancer cells. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential therapeutic applications. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has also been found to be well-tolerated in animal studies, which makes it a potential candidate for further research. However, there are also some limitations to using 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide in lab experiments. The exact mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide is not fully understood, which makes it difficult to optimize its therapeutic potential. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has also not been extensively studied in human trials, which makes it difficult to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide. One direction is to further investigate its potential therapeutic applications for the treatment of diabetes, cancer, and inflammation. Another direction is to optimize the synthesis method of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide to achieve higher yields and purity. Additionally, more research is needed to determine the safety and efficacy of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide in human trials. Finally, further studies are needed to elucidate the exact mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide, which will help to optimize its therapeutic potential.
In conclusion, 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide is a sulfonylurea compound that has been extensively studied for its potential therapeutic applications. It has been found to have hypoglycemic effects, reduce inflammation, and inhibit the growth of cancer cells. While there are some limitations to using 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide in lab experiments, there are also several future directions for research on this compound. Further research on 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide may lead to the development of new treatments for diabetes, cancer, and inflammation.
Métodos De Síntesis
The synthesis of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine followed by the reaction of the resulting product with 6-aminohexanoic acid. The final product obtained is 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide. The synthesis of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been extensively studied for its potential therapeutic applications. It has been found to have hypoglycemic effects, which makes it a potential candidate for the treatment of diabetes. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has also been studied for its potential anti-inflammatory and anti-cancer properties. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C23H26N2O3S |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
6-[(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylhexanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-18-13-15-20(16-14-18)29(27,28)24-17-6-2-3-12-23(26)25-22-11-7-9-19-8-4-5-10-21(19)22/h4-5,7-11,13-16,24H,2-3,6,12,17H2,1H3,(H,25,26) |
Clave InChI |
JXBGVMOKWGNZAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)
![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)